Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate
Overview
Description
Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a sulfate group, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate typically involves the reaction of a suitable precursor with sulfuric acid under controlled conditions. The precursor is often a hexose derivative, which undergoes sulfonation to introduce the sulfate group. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, with continuous stirring to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes, where the precursor is mixed with sulfuric acid in large reactors. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the compound. The product is purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or amines are used in basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate involves its interaction with various molecular targets. The compound’s sulfate group can interact with positively charged sites on proteins and enzymes, altering their activity. The hydroxyl groups can form hydrogen bonds with other molecules, stabilizing or destabilizing molecular structures. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium (2R,3R,4R,5R)-2-(6-amino-9H-purin-9-yl)-5-((((((((2R,3S,4R,5R)-5-(3-carbamoylpyridin-1(4H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)-4-hydroxytetrahydrofuran-3-yl phosphate .
- Sodium (2R,3R,4R,5R)-5-amino-2-hydroxy-6-oxohexane-1,3,4-triyl tris (sulfate) .
Uniqueness
Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate is unique due to its specific arrangement of hydroxyl and sulfate groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it particularly valuable in specialized applications where specific reactivity is required.
Properties
IUPAC Name |
sodium;[[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino] sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO9S.Na/c8-1-3(7-16-17(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1/t3-,4+,5+,6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOBSQYPIOHIHO-NQZVPSPJSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)NOS(=O)(=O)[O-])O)O)O)O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO9S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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